(R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid
Description
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(3R)-3-hydroxy-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10-6-4-9(5-7-10)11(16)8-12(17)18/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
ZIXYFXKBPXJIOV-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H](CC(=O)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxypropanoic acid moiety. One common method involves the reaction of 4-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to a series of reactions to introduce the hydroxypropanoic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as Jones reagent or PCC.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Deprotection: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Regeneration of the hydroxy group
Deprotection: Formation of the free amine
Scientific Research Applications
Chemistry
In chemistry, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is used as a building block for the synthesis of various peptides and complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it useful in structural biology studies .
Medicine
In medicine, ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid is explored for its potential as a drug intermediate. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of ®-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxypropanoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating its biological activity .
Comparison with Similar Compounds
Key Structural Features :
- Boc-protected amino group: Ensures amine stability during reactions.
- Para-substituted phenyl ring : Modulates electronic and steric properties.
The compound is compared to analogs with variations in phenyl substituents, stereochemistry, and functional groups.
Table 1: Comparative Analysis of Structural Analogs
Key Findings
Substituent Effects on Synthesis :
- Electron-withdrawing groups (e.g., CF₃, difluoromethyl) often reduce yields due to steric or electronic challenges. For example, compound 5d (46% yield) required 19F NMR for purity assessment .
- Methoxy groups (compound 17) allow moderate yields (45%) after chiral separation, suggesting easier handling of electron-donating substituents .
Stereochemical Considerations :
- The (R)-configuration in the target compound and analogs like 5d contrasts with the (S)-configuration in compound 36, which may alter biological target interactions .
Functional Group Impact :
- Ester derivatives (e.g., 5d) improve solubility in organic phases, whereas free carboxylic acids (e.g., target compound) enhance water solubility for biological assays .
- The β-hydroxy group in the target compound and compound 17 enables hydrogen bonding, critical for binding to enzymatic active sites .
Biological Relevance :
- Compound 17 and its analogs have been explored in anti-inflammatory contexts, while Fmoc/Boc-protected derivatives (e.g., compound 882376 in ) are intermediates for HIV-1 entry inhibitors .
Biological Activity
(R)-3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-hydroxypropanoic acid, often abbreviated as Boc-DL-serine, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C14H19NO4
- Molecular Weight : 273.31 g/mol
- CAS Number : 149506-04-7
The compound features a tert-butoxycarbonyl (Boc) protective group attached to an amino acid structure, which influences its solubility and reactivity.
- Enzyme Inhibition : Research indicates that Boc-DL-serine can act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit serine racemase, an enzyme that converts L-serine to D-serine, which is crucial in neurotransmission processes .
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating glutamatergic neurotransmission, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antioxidant Activity : Studies have demonstrated that Boc-DL-serine possesses antioxidant properties, which help mitigate oxidative stress in cells. This activity is particularly relevant in the context of cancer therapies where oxidative damage plays a critical role .
Case Studies
- Neuroprotection in Animal Models :
- Cancer Cell Line Studies :
Comparative Biological Activity Table
Q & A
Q. Example Protocol :
Protect the amine with Boc using TBDMS-Cl in DMF .
Perform coupling reactions (e.g., DCC/DMAP-mediated amidation) to link the phenyl group .
Deprotect and purify via preparative HPLC .
Advanced: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate it?
Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers .
- Asymmetric Catalysis : Catalytic methods like Sharpless epoxidation or enzymatic catalysis to retain the (R)-configuration .
- Validation :
Reference : Preparative HPLC with XBridge phenyl columns resolves enantiomers effectively .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Identify protons and carbons adjacent to the Boc group, hydroxyl, and phenyl ring. For example, the Boc tert-butyl group shows a singlet at ~1.4 ppm in 1H NMR .
- LCMS (ESI) : Confirm molecular weight ([M+H]+ or [M−H]−) and fragmentation patterns.
- FTIR : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. Data Interpretation Example :
- 1H NMR (DMSO-d6) : δ 1.38 (s, 9H, Boc), 4.25 (m, 1H, CH), 7.30 (d, J=8.4 Hz, 2H, Ar-H) .
Advanced: How does substitution on the phenyl ring impact physicochemical properties and bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., -CF3, -NO2) : Increase acidity of the hydroxyl group and alter solubility. Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced metabolic stability .
- Hydrophobic Groups (e.g., -CH3, -OCH3) : Improve membrane permeability but may reduce aqueous solubility.
- Boronated Derivatives (e.g., 4-boronophenyl) : Enable use in Suzuki-Miyaura cross-coupling for further functionalization .
Q. Structure-Activity Relationship (SAR) Insight :
Advanced: What strategies stabilize the Boc group under acidic or basic conditions during downstream applications?
Answer:
- Acidic Conditions : Use mild acids (e.g., TFA in DCM) for Boc removal without degrading the hydroxyl or propanoic acid groups. Avoid prolonged exposure to HCl .
- Basic Conditions : Limit NaOH concentration during saponification to prevent Boc cleavage. Opt for LiOH in THF/H2O mixtures for controlled deprotection .
- Monitoring : Track Boc stability via TLC (Rf shifts) or LCMS (loss of tert-butyl fragment, m/z ~56) .
Basic: How can solubility be optimized for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤5%) or cyclodextrin-based formulations.
- pH Adjustment : Deprotonate the carboxylic acid at pH >7 (e.g., sodium or potassium salts) .
- Prodrug Approaches : Convert the carboxylic acid to methyl esters or phosphate derivatives for enhanced cell permeability .
Example : Sodium salt preparation via neutralization with NaHCO3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
